Heptafluoropropyl bromide
Overview
Description
Heptafluoropropyl bromide, also known as 1-bromo-1,1,2,2,3,3,3-heptafluoropropane, is a chemical compound with the molecular formula C3BrF7. It is a colorless liquid at room temperature and is known for its high density and low boiling point. This compound is part of the family of perfluorinated compounds, which are characterized by the presence of fluorine atoms replacing hydrogen atoms in hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluoropropyl bromide can be synthesized through the bromination of heptafluoropropane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation to remove any impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Heptafluoropropyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or cyanide (CN-) .
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): Typically involves strong nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Nucleophilic Substitution (SN1): Often carried out in polar protic solvents like water or alcohols, where the reaction proceeds through a carbocation intermediate.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium hydroxide yields heptafluoropropanol, while reaction with potassium cyanide produces heptafluoropropyl cyanide .
Scientific Research Applications
Heptafluoropropyl bromide has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism by which heptafluoropropyl bromide exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, allowing the molecule to react readily with nucleophiles.
Comparison with Similar Compounds
Heptafluoropropane (C3F7H): Similar in structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Perfluoropropyl iodide (C3F7I): Contains an iodine atom instead of bromine, which is also a good leaving group but has different reactivity and stability profiles.
Perfluoropropyl chloride (C3F7Cl): Contains a chlorine atom, which is a less effective leaving group compared to bromine, resulting in different reaction conditions and products.
Uniqueness: Heptafluoropropyl bromide is unique due to its combination of high reactivity and stability. The presence of the bromine atom allows for efficient nucleophilic substitution reactions, while the perfluorinated carbon chain provides chemical and thermal stability. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,3-heptafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF7/c4-2(7,8)1(5,6)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANNRYWUUQMNPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC3F7, C3BrF7 | |
Record name | Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059971 | |
Record name | 1-Bromoheptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-85-5 | |
Record name | 1-Bromo-1,1,2,2,3,3,3-heptafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromoheptafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-1,1,2,2,3,3,3-heptafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is using heptafluoropropyl bromide in a flow system advantageous, especially considering its low boiling point?
A: this compound (bp 12 °C) is a highly volatile compound, making its precise handling in traditional batch reactions challenging. The paper demonstrates a novel approach using a jacketed syringe pump within a continuous flow system []. This system allows for the controlled and consistent delivery of this compound to the reaction mixture, even under ambient pressure. This method offers several advantages:
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